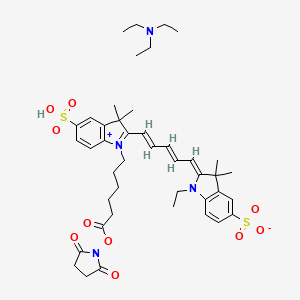
CY5-SE (triethylamine salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy5-SE (triethylamine salt), also known as Fluorolink Cy5 triethanolamine salt, is a hydrophilic amine-reactive fluorescent probe. It is widely used in scientific research due to its ability to label amino groups in peptides, proteins, and oligonucleotides. The compound displays excitation and emission maxima at 646 nm and 662 nm, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cy5-SE (triethylamine salt) is synthesized through a series of chemical reactions involving the formation of a succinimidyl ester. The process typically involves the reaction of Cy5 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of Cy5-SE (triethylamine salt) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Cy5-SE (triethylamine salt) primarily undergoes substitution reactions, where the succinimidyl ester group reacts with primary amines in peptides, proteins, and oligonucleotides. This reaction forms stable amide bonds, effectively labeling the target molecules .
Common Reagents and Conditions
The common reagents used in these reactions include primary amines, sodium bicarbonate buffer (pH 8.3), and organic solvents like DMF or DMSO. The reaction is typically carried out at low temperatures (on ice) to prevent degradation of the dye .
Major Products Formed
The major products formed from these reactions are Cy5-labeled peptides, proteins, and oligonucleotides. These labeled compounds are used in various fluorescence-based assays and imaging techniques .
Scientific Research Applications
Cy5-SE (triethylamine salt) has a wide range of applications in scientific research:
Chemistry: Used for labeling and tracking chemical reactions involving peptides and proteins.
Biology: Employed in fluorescence microscopy and flow cytometry to study cellular processes and protein interactions.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications
Mechanism of Action
Cy5-SE (triethylamine salt) exerts its effects through the formation of stable amide bonds with primary amines in target molecules. The succinimidyl ester group reacts with the amine groups, resulting in the covalent attachment of the Cy5 dye. This labeling process allows for the visualization and tracking of the target molecules in various assays and imaging techniques .
Comparison with Similar Compounds
Similar Compounds
Cy3-SE (triethylamine salt): Another amine-reactive fluorescent dye with excitation and emission maxima at 550 nm and 570 nm, respectively.
Alexa Fluor 647: A fluorescent dye with similar excitation and emission properties but different chemical structure.
FITC (Fluorescein isothiocyanate): A widely used fluorescent dye with excitation and emission maxima at 495 nm and 519 nm, respectively
Uniqueness
Cy5-SE (triethylamine salt) is unique due to its specific excitation and emission wavelengths, which provide minimal overlap with other commonly used fluorescent dyes. This property makes it ideal for multiplexing experiments where multiple fluorescent labels are used simultaneously .
Properties
Molecular Formula |
C43H58N4O10S2 |
|---|---|
Molecular Weight |
855.1 g/mol |
IUPAC Name |
N,N-diethylethanamine;(2Z)-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C37H43N3O10S2.C6H15N/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42;1-4-7(5-2)6-3/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49);4-6H2,1-3H3 |
InChI Key |
IFUMHFCOWWJPSC-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(CC)CC |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride](/img/structure/B10787975.png)
![N-cyclohexyl-7-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;methane](/img/structure/B10787976.png)
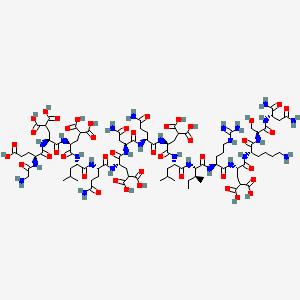
![6,9a,11a-trimethyl-7-oxo-N-[2-(trifluoromethyl)phenyl]-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B10787999.png)
![4-[(2R)-2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine;hydrochloride](/img/structure/B10788001.png)
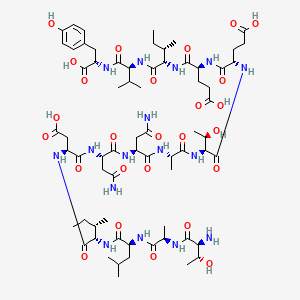
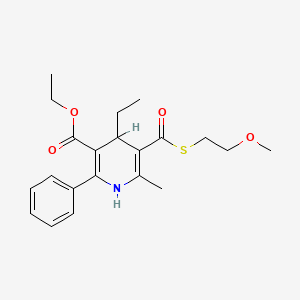
![3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol;dihydrochloride](/img/structure/B10788013.png)

![2-(4-chlorophenoxy)-N-[(1S,3S)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide](/img/structure/B10788041.png)
![N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine;dihydrochloride](/img/structure/B10788053.png)
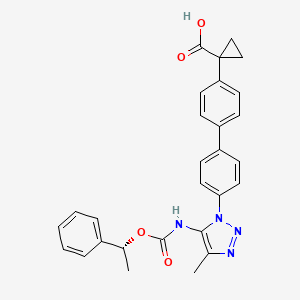
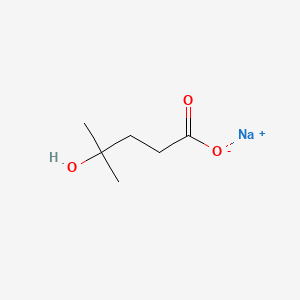
![(2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide;hydrochloride](/img/structure/B10788075.png)
